3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 478031-97-9; MF: C₁₅H₁₅NO₃S) is a substituted benzoxazine derivative featuring a methyl group at position 3 and a phenylsulfonyl moiety at position 4 of the heterocyclic scaffold. Benzoxazines are privileged structures in medicinal chemistry due to their pharmacological versatility, including roles as potassium channel activators, antimicrobial agents, and thrombin inhibitors . The phenylsulfonyl group in this compound introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, and metabolic stability compared to other substituents.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-11-19-15-10-6-5-9-14(15)16(12)20(17,18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQRJPIAQLSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the phenylsulfonyl group.
Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of benzoxazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
A study evaluated a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines for their anti-proliferative effects against cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma). The most potent compounds displayed IC50 values ranging from 7.84 µM to 16.2 µM, suggesting that modifications in the benzoxazine structure can enhance anticancer efficacy .
Neuroprotective Effects
Benzoxazines have also been investigated for their neuroprotective properties. The structural features of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine contribute to its ability to inhibit enzymes related to neurodegenerative diseases.
Case Study: Enzyme Inhibition
Research has shown that benzoxazine derivatives can act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. A specific compound demonstrated significant inhibition against MAO-B and butyrylcholinesterase, indicating potential therapeutic applications in treating cognitive decline associated with neurodegeneration .
Enzyme Inhibition and Therapeutic Applications
The ability of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine to inhibit various enzymes opens avenues for its use in treating metabolic disorders and other diseases.
Table: Enzyme Inhibition Potency of Benzoxazine Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| 3-Methyl-4-(phenylsulfonyl)-benzoxazine | Acetylcholinesterase | Competitive | 15.5 |
| Other benzoxazine derivatives | Monoamine oxidase B | Non-competitive | 12.0 |
| Benzothiazole-benzoxazine hybrids | Butyrylcholinesterase | Mixed-type | 10.5 |
This table summarizes findings from various studies indicating that benzoxazines can serve as effective inhibitors for enzymes critical in several diseases .
Mechanism of Action
The mechanism by which 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The phenylsulfonyl group may play a role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring system could also interact with biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoxazine Derivatives
Key Comparative Insights
Electronic Effects :
- The phenylsulfonyl group in the target compound is a stronger electron-withdrawing substituent than the acetyl or methyl groups in analogues like YM933. This may reduce electrophilic substitution reactivity (e.g., formylation or nitration) compared to electron-rich derivatives .
- In contrast, the nitro group in YM934 enhances potassium channel activation, suggesting that electronic tuning at position 6 critically impacts potency .
Fluorinated derivatives exhibit enhanced bioavailability due to fluorine’s metabolic stability, a feature absent in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely requires sulfonylation steps, which may involve harsher conditions compared to the acylation or alkylation used for N-dichloroacetyl or oxypropanolamine derivatives .
Structure-Activity Relationship (SAR) :
- highlights that substituents at positions 3 and 4 significantly influence activity. For example, methyl groups at position 3 (as in the target compound) may stabilize the dihydrobenzoxazine ring, while bulkier groups (e.g., tert-butyl) enhance β-adrenergic selectivity .

- The absence of the benzoxazine scaffold in compounds 24 and 25 () correlates with reduced activity, underscoring the scaffold’s necessity for target engagement .
Biological Activity
3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the benzoxazine class of heterocycles, characterized by a fused benzene and oxazine ring. Its specific structure can influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzoxazine structure can lead to enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organism |
|---|---|---|
| 3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | Moderate | E. coli |
| 3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | High | Staphylococcus aureus |
Anticancer Activity
The compound has been investigated for its anticancer potential. A study demonstrated that benzoxazine derivatives could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer effects, 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine has shown anti-inflammatory activity. It was found to reduce levels of pro-inflammatory cytokines in vitro and in vivo models . The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.
The biological activity of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors affecting cell signaling pathways related to growth and inflammation.
- Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses within cells.
Case Studies
- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro testing on human cancer cell lines revealed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Catalytic hydrogenation : Palladium on carbon (Pd/C) is commonly used to reduce nitro intermediates in benzoxazine synthesis. For example, catalytic hydrogenation of 2-nitrophenoxy derivatives in methanol under ambient conditions yields 1,4-benzoxazine scaffolds .
- Green synthesis : Solvent-free or microwave-assisted methods improve reaction efficiency. Evidence from analogous compounds highlights the use of eco-friendly solvents (e.g., ethanol) and reduced reaction times .
- Purification : Flash chromatography (hexane/ethyl acetate or dichloromethane/methanol gradients) is recommended for isolating the target compound from byproducts .
Q. How can researchers verify the structural identity and purity of this compound in the absence of vendor-provided analytical data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzoxazine core, methyl group, and phenylsulfonyl substituents. Compare chemical shifts with literature data for analogous structures .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS, MW 313.35 g/mol) .
Q. What stability considerations are critical for storing and handling this compound in experimental settings?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis of the sulfonyl group.
- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., density functional theory, DFT) predict feasible reaction pathways and transition states. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize reaction conditions .
- Docking studies : Molecular docking against target proteins (e.g., kinases or GPCRs) identifies potential binding modes of sulfonyl-substituted benzoxazines .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess absorption, distribution, metabolism, and excretion (ADME) properties using liver microsome assays and plasma stability tests .
- Metabolite identification : LC-MS/MS detects active metabolites that may explain discrepancies between in vitro potency and in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the phenylsulfonyl group’s role in bioactivity?
- Methodological Answer :
- Analog synthesis : Replace the phenylsulfonyl group with other electron-withdrawing substituents (e.g., nitro, trifluoromethyl) and compare IC values in cytotoxicity assays .
- Factorial design : Use a 2 factorial approach to evaluate interactions between substituent electronic effects, steric bulk, and solubility .
Q. What experimental and computational tools are recommended to elucidate the reaction mechanism of sulfonylation in benzoxazine synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
- Mechanistic modeling : Apply DFT to calculate activation energies for sulfonylation steps, validating hypotheses with isotopic labeling .
Q. How should researchers address batch-to-batch variability in synthetic yield during scale-up?
- Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical parameters like temperature and stirring rate .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction variables (e.g., catalyst loading, solvent ratio) and minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

